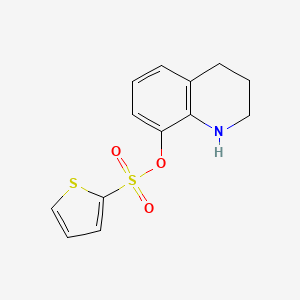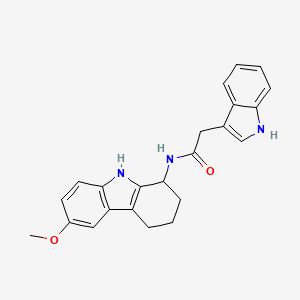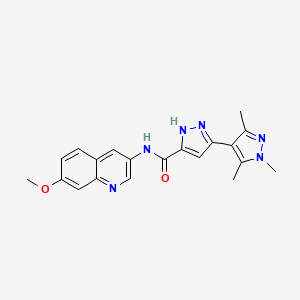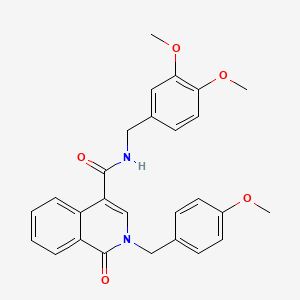
1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate is a complex organic compound that combines the structural features of tetrahydroquinoline and thiophene sulfonate. This compound is of interest due to its potential applications in medicinal chemistry and material science. The tetrahydroquinoline moiety is known for its biological activity, while the thiophene sulfonate group contributes to the compound’s unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate typically involves the directed ortho-lithiation of lithium carbamates generated from tetrahydroquinolineThe reaction conditions often require the use of strong bases such as lithium diisopropylamide and solvents like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonate group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiophene derivatives with altered functional groups.
科学的研究の応用
1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its role in developing drugs targeting neurodegenerative diseases and cancer.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate involves its interaction with specific molecular targets. The tetrahydroquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The thiophene sulfonate group may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The exact pathways involved can vary depending on the specific application, but often include modulation of signaling pathways related to inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline core but lacks the thiophene sulfonate group.
Thiophene-2-sulfonic acid: Contains the thiophene sulfonate group but lacks the tetrahydroquinoline moiety.
Uniqueness
1,2,3,4-Tetrahydroquinolin-8-yl thiophene-2-sulfonate is unique due to the combination of the tetrahydroquinoline and thiophene sulfonate groups. This dual functionality allows it to exhibit a broader range of biological activities and chemical reactivity compared to its individual components .
特性
分子式 |
C13H13NO3S2 |
|---|---|
分子量 |
295.4 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroquinolin-8-yl thiophene-2-sulfonate |
InChI |
InChI=1S/C13H13NO3S2/c15-19(16,12-7-3-9-18-12)17-11-6-1-4-10-5-2-8-14-13(10)11/h1,3-4,6-7,9,14H,2,5,8H2 |
InChIキー |
KDLJIKSRGYYTOQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC=C2)OS(=O)(=O)C3=CC=CS3)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorobenzyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12163985.png)


![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B12164014.png)
![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B12164017.png)
![N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12164030.png)
![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)

![6-(3-methoxyphenyl)-2-[(4-methylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12164064.png)
![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B12164073.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12164080.png)

![2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164087.png)

